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Compound of Interest

Compound Name: BMS-986118

Cat. No.: B15570067 Get Quote

An important clarification regarding the compound of interest: Initial searches for "BMS-
986118" identify it as a G protein-coupled receptor 40 (GPR40) agonist investigated for type 2

diabetes.[1][2][3][4][5] This guide will instead focus on Deucravacitinib (Sotyktu), a selective

Tyrosine Kinase 2 (TYK2) inhibitor developed by Bristol Myers Squibb, which aligns with the

user's request for information on a BMS TYK2 inhibitor for immune-mediated diseases.

Deucravacitinib (Sotyktu) is an oral, selective, allosteric inhibitor of TYK2, a member of the

Janus kinase (JAK) family.[6][7] It represents a new class of small molecules designed to offer

a more targeted approach to treating immune-mediated diseases by selectively inhibiting the

signaling of key cytokines such as interleukin (IL)-23, IL-12, and Type 1 interferons (IFN).[6][7]

This guide provides a comparative overview of Deucravacitinib's target engagement and

validation, supported by experimental data and methodologies, for researchers, scientists, and

drug development professionals.

Comparative Efficacy and Safety
A network meta-analysis of 20 randomized controlled trials involving 7,564 patients with

moderate-to-severe psoriasis demonstrated that Deucravacitinib showed superior efficacy and

a favorable safety profile compared to other oral treatments.[8][9][10] In terms of achieving a

75% reduction in the Psoriasis Area and Severity Index (PASI-75) and a Physician's Global

Assessment score of "clear" or "almost clear" (PGA 0/1), Deucravacitinib (at doses other than 3

mg every other day) and the pan-JAK inhibitor Tofacitinib (10 mg and 15 mg BID) were

significantly more effective than other agents.[8][10] Notably, an analysis of both efficacy and
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safety ranked Deucravacitinib (3 mg QD and 3 mg BID) as the best treatment option.[8][10]

While Tofacitinib showed high efficacy, it was also associated with a less favorable safety

profile.[8][10]

Target Engagement and Mechanism of Action
Deucravacitinib's unique mechanism of action involves binding to the regulatory domain of

TYK2, leading to allosteric inhibition of the enzyme and its downstream signaling pathways.[6]

[7] This selective inhibition of TYK2 is a key differentiator from pan-JAK inhibitors, which target

multiple JAK family members (JAK1, JAK2, JAK3) and are associated with a broader range of

side effects.[11]
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Caption: TYK2 signaling pathway and its allosteric inhibition by Deucravacitinib.

Experimental Validation of Target Engagement
The target engagement of Deucravacitinib has been validated in first-in-human studies through

pharmacodynamic (PD) assessments. These studies measured the inhibition of IL-12-mediated
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signaling, which serves as a surrogate for IL-23-mediated signaling, as both cytokines utilize

the TYK2-associated IL-12Rβ1 chain.[12]

Experimental Workflow for Assessing TYK2 Target
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Caption: A representative experimental workflow for assessing TYK2 target engagement in a

clinical setting.

In these studies, Deucravacitinib demonstrated a dose- and concentration-dependent inhibition

of IL-12-mediated IFNγ production in healthy volunteers.[12] This direct assessment of target

engagement in vivo provides strong evidence for the drug's mechanism of action.
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Quantitative Comparison of TYK2 Inhibitors and
Other Oral Psoriasis Treatments
The following table summarizes key data for Deucravacitinib and comparator oral treatments

for moderate-to-severe psoriasis.

Drug Target(s)
PASI-75 Response
(12-16 weeks)

Key Safety
Findings

Deucravacitinib

(Sotyktu)
Selective TYK2

Superior to placebo

and apremilast.[13]

[14] Doses of 3 mg

BID and 12 mg QD

showed high efficacy.

[9]

Favorable safety

profile. No significant

differences in

treatment-emergent

adverse events

compared to placebo

at most effective

doses.[8][9]

Tofacitinib
Pan-JAK (JAK1,

JAK2, JAK3)

High efficacy, with 10

mg and 15 mg BID

doses ranking best in

some analyses.[8][10]

Considered the most

unsafe in terms of

treatment-emergent

adverse events in a

network meta-

analysis.[8][10]

Brepocitinib TYK2/JAK1

Superior to placebo in

alopecia areata and

hidradenitis

suppurativa.[13]

More side effects

reported compared to

Deucravacitinib.[13]

Ropsacitinib TYK2
Superior to placebo in

plaque psoriasis.[13]

More side effects

reported compared to

Deucravacitinib.[13]

Apremilast PDE4

Lower efficacy

compared to

Deucravacitinib.[13]

[14]

Significantly higher

risk of discontinuation

due to adverse events

compared to placebo.

[9]
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Detailed Methodologies
Pharmacodynamic (PD) Assay for TYK2 Target Engagement:

Study Design: A randomized, double-blind, placebo-controlled, phase I study is conducted

with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts in healthy

volunteers.[12]

Sample Collection: Whole blood samples are collected from participants at various time

points post-dose.

Ex vivo Stimulation: The collected whole blood is stimulated ex vivo with IL-12 to induce IFNγ

production, a downstream marker of TYK2 signaling.

Quantification: The concentration of IFNγ in the plasma is measured using a validated

immunoassay (e.g., ELISA).

Data Analysis: The inhibition of IFNγ production is calculated relative to pre-dose levels and

placebo controls. The relationship between drug concentration (pharmacokinetics) and IFNγ

inhibition (pharmacodynamics) is modeled to assess target engagement.[12]

Network Meta-analysis of Clinical Efficacy and Safety:

Literature Search: A systematic search of public databases (e.g., PubMed, Embase,

Cochrane Library) is performed to identify all relevant randomized controlled trials (RCTs).

Inclusion Criteria: Pre-defined criteria are used to select RCTs that compare the efficacy and

safety of TYK2 inhibitors and other oral drugs in patients with moderate-to-severe plaque

psoriasis.

Data Extraction: Key data points, including patient characteristics, interventions, and

outcomes (e.g., PASI-75, PGA 0/1, adverse events), are extracted from the included studies.

Statistical Analysis: A random-effects frequentist network meta-analysis is conducted to

compare the different treatments simultaneously. The surface under the cumulative ranking

curve (SUCRA) is often used to rank the treatments based on their efficacy and safety.[8][9]

[10]
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Conclusion
Deucravacitinib has emerged as a promising oral treatment for moderate-to-severe psoriasis,

demonstrating a favorable balance of efficacy and safety.[8][9][10] Its selective, allosteric

inhibition of TYK2 provides a targeted mechanism of action that differentiates it from pan-JAK

inhibitors.[11] The robust target engagement, validated through pharmacodynamic studies, and

the compelling clinical trial data position Deucravacitinib as a significant advancement in the

management of immune-mediated diseases.[12] Further research and long-term data will

continue to define its role in the therapeutic landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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